

# **JG-365 CAS number and chemical properties**

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: JG-365

Cat. No.: B1672832

Get Quote

# **In-Depth Technical Guide: JG-365**

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**JG-365** is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme essential for the viral life cycle. This document provides a comprehensive technical overview of **JG-365**, including its chemical properties, mechanism of action, and available biological data. Detailed experimental methodologies for relevant assays are also presented to facilitate further research and development.

## **Chemical Properties**

**JG-365** is a peptidomimetic compound featuring a hydroxyethylamine isostere, a common structural motif in HIV protease inhibitors. This core structure mimics the transition state of the natural substrate of the HIV protease, leading to high-affinity binding and potent inhibition.



| Property          | Value                                                                                                                                                                                              | Reference |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| CAS Number        | 132748-20-0                                                                                                                                                                                        | [1][2]    |
| Molecular Formula | C42H68N8O11                                                                                                                                                                                        | [1][2]    |
| Molecular Weight  | 861.04 g/mol                                                                                                                                                                                       | [1][2]    |
| IUPAC Name        | methyl (2S,3S,5S)-5-((S)-2-<br>((S)-3-amino-2-((S)-2-hydroxy-<br>3-(4-<br>methoxyphenyl)propanamido)p<br>ropanamido)-N,3-<br>dimethylbutanamido)-2-<br>hydroxy-1,6-diphenylhexan-3-<br>ylcarbamate |           |
| Synonyms          | JG365                                                                                                                                                                                              | [1][2]    |

### **Mechanism of Action**

**JG-365** functions as a competitive inhibitor of the HIV-1 protease. The HIV protease is an aspartic protease responsible for cleaving newly synthesized viral polyproteins (Gag and Gag-Pol) into mature, functional proteins and enzymes. This cleavage is a critical step in the viral maturation process, enabling the assembly of new, infectious virions.

By binding to the active site of the HIV protease, **JG-365** prevents the processing of these polyproteins, leading to the production of immature, non-infectious viral particles. The hydroxyethylamine moiety of **JG-365** is crucial for its inhibitory activity, as it mimics the tetrahedral transition state of the peptide bond cleavage reaction catalyzed by the protease.

## **Signaling Pathway**

The primary mechanism of action of **JG-365** is the direct inhibition of the HIV protease enzyme, which is a key component of the viral replication cycle. This action is intracellular, occurring within HIV-infected cells where viral proteins are being synthesized. The inhibition of the protease disrupts the viral maturation process.





Click to download full resolution via product page

Caption: Inhibition of HIV Protease by JG-365.

# **Biological Activity Enzymatic Activity**

**JG-365** is a highly potent inhibitor of HIV-1 protease.

| Parameter | Value   | Reference |
|-----------|---------|-----------|
| Ki        | 0.24 nM |           |

No publicly available peer-reviewed data for IC50 values in cell-based assays were found at the time of this writing.

# Experimental Protocols HIV-1 Protease Enzymatic Assay (General Protocol)

This protocol is a representative method for determining the inhibitory activity of compounds against HIV-1 protease. The specific conditions used for **JG-365** may have varied.

Objective: To determine the Ki of an inhibitor for HIV-1 protease.

Materials:



- Recombinant HIV-1 Protease
- Fluorogenic peptide substrate (e.g., Arg-Val-Nle-(p-NO2-Phe)-Glu-Ala-Nle-NH2)
- Assay Buffer: 50 mM MES, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT, and 10% glycerol.
- Test compound (JG-365)
- 96-well black microplates
- Fluorescence plate reader

#### Procedure:

- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
- Serially dilute the test compound in Assay Buffer to achieve a range of concentrations.
- In a 96-well plate, add the diluted test compound to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
- Add the HIV-1 protease to all wells except the negative control.
- Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding the fluorogenic substrate to all wells.
- Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 30 minutes).
- Calculate the initial reaction velocities from the linear portion of the fluorescence versus time curves.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
- Calculate the Ki value using the Cheng-Prusoff equation, taking into account the concentration and Km of the substrate.





Click to download full resolution via product page

Caption: Workflow for HIV-1 Protease Enzymatic Assay.

# **Antiviral Cell-Based Assay (General Protocol)**

This protocol outlines a general method for assessing the antiviral activity of a compound in a cell culture system.

Objective: To determine the IC50 of a compound against HIV replication in a cellular context.



#### Materials:

- HIV-permissive cell line (e.g., MT-4, CEM-SS)
- HIV-1 viral stock
- Cell culture medium
- Test compound (JG-365)
- 96-well cell culture plates
- Reagent to quantify cell viability (e.g., MTT, XTT) or viral replication (e.g., p24 ELISA kit)

#### Procedure:

- Seed the cells in a 96-well plate at a predetermined density.
- Prepare serial dilutions of the test compound in cell culture medium.
- Add the diluted compound to the cells.
- Infect the cells with a known amount of HIV-1. Include uninfected control wells.
- Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 4-7 days).
- After incubation, quantify the extent of viral replication. This can be done by:
  - Measuring cell viability: In the presence of an effective antiviral, cells will be protected from virus-induced cytopathic effects.
  - Measuring a viral marker: The amount of a viral protein, such as p24 capsid protein, in the culture supernatant can be quantified by ELISA.
- Determine the IC50 value by plotting the percentage of inhibition of viral replication against the logarithm of the compound concentration.



# **Synthesis**

The synthesis of **JG-365** involves multi-step organic synthesis, characteristic of peptidomimetic compounds. A key step is the stereoselective formation of the hydroxyethylamine core. While a specific, detailed synthesis for **JG-365** is not readily available in the public domain, the general approach for synthesizing hydroxyethylamine-based HIV protease inhibitors involves the coupling of protected amino acid fragments and the introduction of the hydroxyethylamine isostere, often derived from a chiral amino alcohol precursor.

#### Conclusion

**JG-365** is a potent, peptidomimetic inhibitor of HIV-1 protease. Its high affinity for the enzyme, as indicated by its low nanomolar Ki value, establishes it as a significant compound in the study of HIV therapeutics. Further investigation into its cellular activity, pharmacokinetic properties, and resistance profile is warranted to fully elucidate its potential as a drug candidate. The experimental protocols provided herein offer a foundation for such future studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Discovery and development of HIV-protease inhibitors Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [JG-365 CAS number and chemical properties].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672832#jg-365-cas-number-and-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com